1-Anilino-3-chloropropan-2-ol
Description
1-Anilino-3-chloropropan-2-ol is a secondary alcohol derivative with an anilino (phenylamino) group at position 1, a hydroxyl group at position 2, and a chlorine atom at position 3 of the propane backbone. Compounds with similar functional groups, such as chlorinated propanols and anilino-substituted alcohols, are often utilized in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and versatility .
Properties
CAS No. |
15949-12-9 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-anilino-3-chloropropan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |
InChI Key |
XRMROANJXRJLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-1-propene (Allyl Chloride)
Key Data :
| Property | Value | Source |
|---|---|---|
| CAS No. | 107-05-1 | |
| Molecular Formula | C₃H₅Cl | |
| Molecular Weight | 76.53 g/mol | |
| Boiling Point | 173–175°C | |
| Purity | >97% (hexa-1,5-diene as impurity) |
Comparison :
- Structural Differences: Allyl chloride is an unsaturated chloroalkene (CH₂=CH-CH₂-Cl), lacking hydroxyl and anilino groups. Its reactivity stems from the allylic chlorine and double bond, enabling use in polymer and pesticide synthesis.
- Applications: Primarily a chemical intermediate for epichlorohydrin and allyl derivatives .
3-Anilino-1-propanol
Key Data :
| Property | Value | Source |
|---|---|---|
| CAS No. | 31121-11-6 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol (calculated) | — |
Comparison :
- Structural Differences: This compound has an anilino group at position 3 and a hydroxyl group at position 1, inverting the functional group positions compared to 1-anilino-3-chloropropan-2-ol. The absence of chlorine reduces electrophilic reactivity.
- Applications : Listed as a research chemical in reagent catalogs, suggesting use in organic synthesis or pharmaceuticals .
1,1,1-Trichloro-2-methyl-2-propanol
Key Data :
| Property | Value | Source |
|---|---|---|
| CAS No. | 6001-64-5 | |
| Molecular Formula | Cl₃CC(CH₃)₂OH·½H₂O | |
| Molecular Weight | 186.46 g/mol | |
| Boiling Point | 173–175°C | |
| Melting Point | 75–79°C |
Comparison :
- Structural Differences: Contains three chlorine atoms and a methyl group, making it a highly halogenated tertiary alcohol. The steric bulk and electron-withdrawing Cl groups contrast with the simpler secondary alcohol structure of this compound.
- Applications : Used as a laboratory reagent, likely for its preservative or biocidal properties .
1-Chloropropane and 2-Chloropropane
Key Data :
| Compound | CAS No. | Molecular Formula | Source |
|---|---|---|---|
| 1-Chloropropane | 75-29-6 | C₃H₇Cl | |
| 2-Chloropropane | 77968 | C₃H₇Cl |
Comparison :
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol
Key Data :
| Property | Value | Source |
|---|---|---|
| CAS No. | 313268-21-2 | |
| Molecular Formula | C₂₁H₁₉ClN₂O | |
| Molecular Weight | 350.85 g/mol |
Comparison :
- Structural Differences: Features a carbazole group and a 3-chloroanilino substituent. The bulky aromatic systems differentiate it from the simpler this compound.
- Applications : Likely explored in medicinal chemistry due to carbazole’s biological activity .
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